Dihydromotuporamine C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

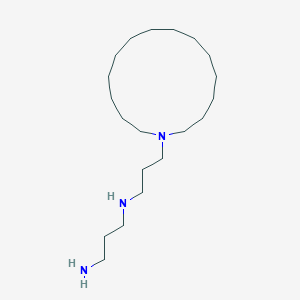

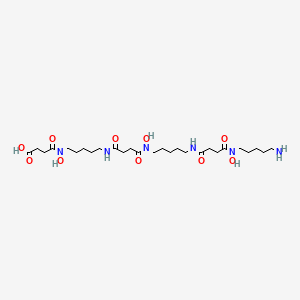

Dihydromotuporamine C is a polyazaalkane that is azacyclopentadecane in which the amino proton is replaced by a 3-(3-aminopropylamino)propyl group. It has a role as a marine metabolite and an antineoplastic agent. It is a triamine, a primary amine, a secondary amine, a polyazaalkane and an azacycloalkane. It derives from a bis(3-aminopropyl)amine.

Applications De Recherche Scientifique

Antimicrobial and Antibiotic Enhancement Properties

Dihydromotuporamine C and its derivatives show significant in vitro antimicrobial activities and antibiotic enhancement properties against Gram-negative bacteria. One derivative, MOTU-N44, demonstrates a unique mechanism of action against Enterobacter aerogenes, suggesting a strategy to address antibiotic resistance by depowering the efflux pump rather than direct interaction (Borselli et al., 2017).

Effect on Sphingolipid Metabolism

Dihydromotuporamine C targets sphingolipid metabolism, a key factor in angiogenesis and metastasis. This property was identified through a genome-wide drug-induced haploinsufficiency screen in yeast, which can predict drug modes of action in human cells (Baetz et al., 2004).

Influence on Actin Assembly Dynamics

The compound modulates actin filament assembly kinetics, a crucial aspect in cancer cell metastasis and movement. One derivative, motuCH233, was found to significantly reduce filament length and the amount of polymerized actin, potentially affecting cancer cell migration (Heidings et al., 2019).

Interaction with Tumor Cell Invasion Mechanisms

Dihydromotuporamine C causes cytoskeletal alterations in invasive MDA231 breast tumor cells, affecting stress fibers and focal adhesions, and activating the Rho GTP-binding protein. This mechanism contributes to its anti-invasive activity by altering the cytoskeleton and cell invasion processes (McHardy et al., 2004).

Role in Polyamine Transport

The derivatives of dihydromotuporamine C, including its triamine analogue, show that these compounds do not utilize the polyamine transporter for cellular entry, a crucial insight for understanding its mechanism in cellular processes (Kaur et al., 2005).

Insights from Chemical Genomics

Combining different chemical genomics approaches revealed that dihydromotuporamine C requires a functional mitochondrial electron-transport chain for its action, impacting yeast's endocytosis and intracellular trafficking, and interfering with vacuolar acidification. This broader view helps understand the drug's mechanism of action at the cellular level (Kemmer et al., 2009).

Propriétés

Nom du produit |

Dihydromotuporamine C |

|---|---|

Formule moléculaire |

C20H43N3 |

Poids moléculaire |

325.6 g/mol |

Nom IUPAC |

N'-[3-(azacyclopentadec-1-yl)propyl]propane-1,3-diamine |

InChI |

InChI=1S/C20H43N3/c21-15-13-16-22-17-14-20-23-18-11-9-7-5-3-1-2-4-6-8-10-12-19-23/h22H,1-21H2 |

Clé InChI |

KZRLDBALULPSRS-UHFFFAOYSA-N |

SMILES canonique |

C1CCCCCCCN(CCCCCC1)CCCNCCCN |

Synonymes |

dhMotC dihydromotuporamine C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,6R,7R,9S)-6-hydroxy-9-[(1S,4S,7R,8S)-8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide](/img/structure/B1244930.png)

![N-Methylindolo[3,2-b]-5alpha-cholest-2-ene](/img/structure/B1244934.png)

![8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one](/img/structure/B1244936.png)